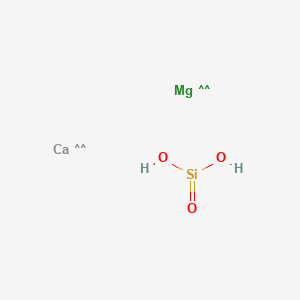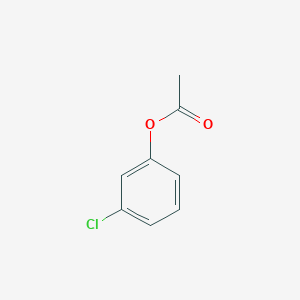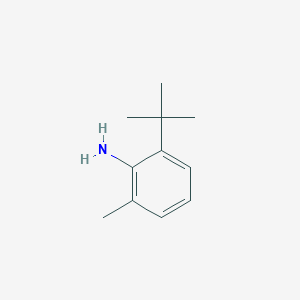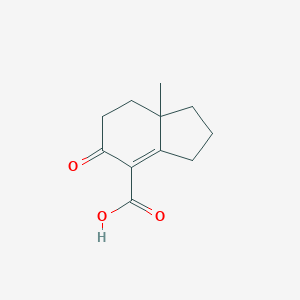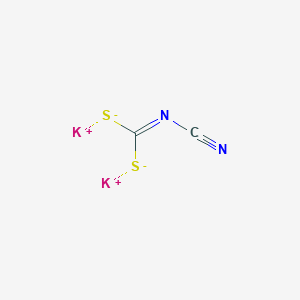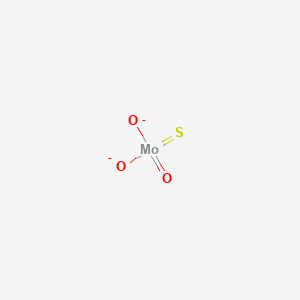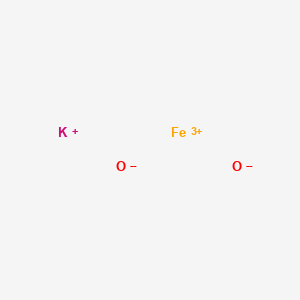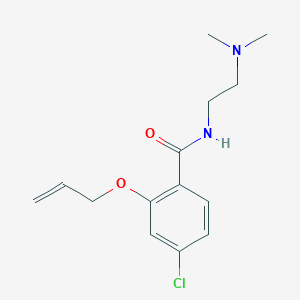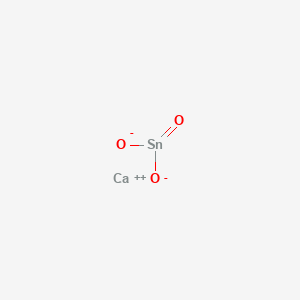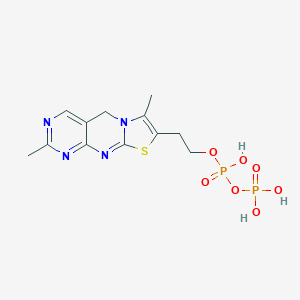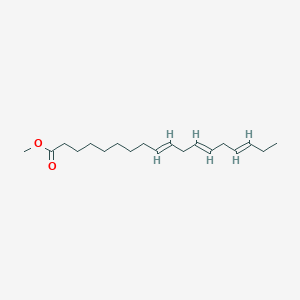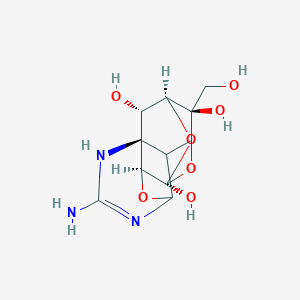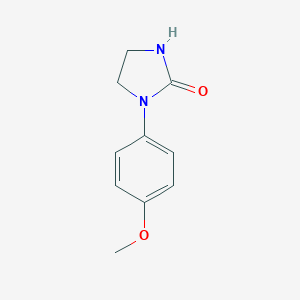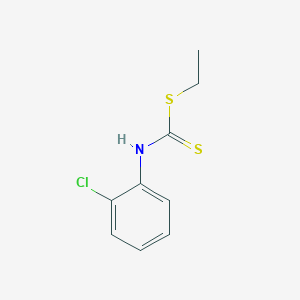
ethyl N-(2-chlorophenyl)carbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(2-chlorophenyl)carbamodithioate, also known as ECD, is a chemical compound that belongs to the family of carbamodithioates. It is a white crystalline solid that is soluble in organic solvents such as ethanol, acetone, and chloroform. ECD is widely used in scientific research as a reagent for the detection and quantification of various biological molecules.
Mecanismo De Acción
The mechanism of action of ethyl N-(2-chlorophenyl)carbamodithioate is based on its ability to form complexes with biological molecules such as amino acids, peptides, and proteins. The formation of these complexes results in a change in the optical properties of ethyl N-(2-chlorophenyl)carbamodithioate, which can be detected and quantified using spectroscopic methods.
Efectos Bioquímicos Y Fisiológicos
Ethyl N-(2-chlorophenyl)carbamodithioate is not known to have any direct biochemical or physiological effects on living organisms. However, it can indirectly affect the metabolism of biological molecules by forming complexes with them.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl N-(2-chlorophenyl)carbamodithioate in lab experiments include its high sensitivity and specificity for the detection and quantification of biological molecules. It is also relatively easy to synthesize and has a long shelf life. The limitations of using ethyl N-(2-chlorophenyl)carbamodithioate include its potential toxicity and the need for specialized equipment and expertise to handle and analyze the data.
Direcciones Futuras
There are several future directions for the use of ethyl N-(2-chlorophenyl)carbamodithioate in scientific research. One area of interest is the development of new biosensors for the detection of disease biomarkers and environmental pollutants. Another area of interest is the use of ethyl N-(2-chlorophenyl)carbamodithioate in the study of protein-protein interactions and protein folding. Finally, there is potential for the use of ethyl N-(2-chlorophenyl)carbamodithioate in the development of new drugs and therapies for various diseases.
Conclusion:
In conclusion, ethyl N-(2-chlorophenyl)carbamodithioate is a valuable reagent for the detection and quantification of various biological molecules. It has a wide range of scientific research applications, including the development of biosensors, the study of protein-protein interactions, and the detection of disease biomarkers. While there are limitations to its use, ethyl N-(2-chlorophenyl)carbamodithioate has the potential to contribute to important advances in scientific research and the development of new drugs and therapies.
Métodos De Síntesis
Ethyl N-(2-chlorophenyl)carbamodithioate can be synthesized by the reaction of ethyl chloroformate and ammonium dithiocarbamate in the presence of a base such as sodium hydroxide. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained by filtration and recrystallization.
Aplicaciones Científicas De Investigación
Ethyl N-(2-chlorophenyl)carbamodithioate is widely used in scientific research as a reagent for the detection and quantification of various biological molecules such as amino acids, peptides, and proteins. It is also used as a chelating agent for the determination of heavy metals in environmental and biological samples. ethyl N-(2-chlorophenyl)carbamodithioate has been used in the development of biosensors for the detection of glucose, cholesterol, and other biomolecules.
Propiedades
Número CAS |
13037-25-7 |
|---|---|
Nombre del producto |
ethyl N-(2-chlorophenyl)carbamodithioate |
Fórmula molecular |
C9H10ClNS2 |
Peso molecular |
231.8 g/mol |
Nombre IUPAC |
ethyl N-(2-chlorophenyl)carbamodithioate |
InChI |
InChI=1S/C9H10ClNS2/c1-2-13-9(12)11-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3,(H,11,12) |
Clave InChI |
NCIRTHMEMNYDRA-UHFFFAOYSA-N |
SMILES isomérico |
CCSC(=NC1=CC=CC=C1Cl)S |
SMILES |
CCSC(=S)NC1=CC=CC=C1Cl |
SMILES canónico |
CCSC(=S)NC1=CC=CC=C1Cl |
Otros números CAS |
13037-25-7 |
Sinónimos |
o-Chlorophenyldithiocarbamic acid ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



